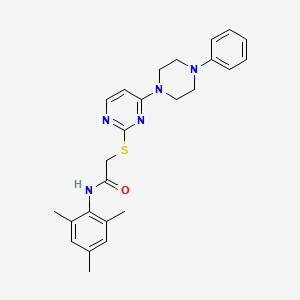

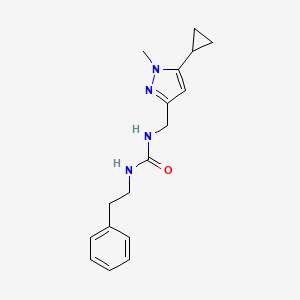

![molecular formula C17H20N8O2 B2405401 (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone CAS No. 2319637-92-6](/img/structure/B2405401.png)

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a part of a series of derivatives that have been designed, synthesized, and evaluated for their inhibition activities against tumor cells and c-Met kinase in vitro .

Synthesis Analysis

The synthesis of similar compounds involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo has been proposed. The developed method is convenient and transition metal-free .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed through methods such as single crystal X-ray diffraction data . These compounds were fully characterized by 1H NMR, 13C NMR, MS, and elemental analysis .

Chemical Reactions Analysis

The synthesized bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .

Physical And Chemical Properties Analysis

The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied . For instance, the azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability ( Td = 305 °C), and very good calculated detonation performance ( Dv = 9200 m s −1 and P = 34.8 GPa) .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound of interest falls within the realm of heterocyclic chemistry, where various heterocyclic compounds, including pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing different moieties, are synthesized from specific reagents. These compounds are characterized by elemental analysis, spectral data, and chemical transformations, illustrating the diverse synthetic routes in heterocyclic chemistry (Abdelhamid, Shokry, & Tawfiek, 2012).

Molecular Structure and Synthesis Routes

The synthesis and structural elucidation of compounds like the 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one demonstrate the complex nature of heterocyclic chemistry. These compounds are synthesized through reactions involving specific reagents, and their structures are confirmed through techniques such as X-ray diffraction, providing insights into the molecular architecture of such heterocyclic compounds (Hwang et al., 2006).

Applications in Medicinal Chemistry

Antimicrobial Activity

Pyridazine derivatives, including those related to the compound of interest, have been synthesized and evaluated for their antimicrobial activities. These studies involve the preparation of substituted pyridazinopyrazolotriazines, which exhibit antimicrobial activity against various microorganisms, highlighting the potential application of these compounds in developing new antimicrobial agents (Deeb, El-Mariah, & Hosny, 2004).

Cytotoxic Antitumor Properties

Triazolo[4,3-b]pyridazinones, related to the compound of interest, have been synthesized and assessed for their in vitro cytotoxic antitumor properties. The synthesis involves 1,3-dipolar cycloaddition of pyridazin-3-ones with specific imines, leading to compounds that are evaluated for their potential as antitumor agents, indicating the relevance of these compounds in cancer research (Rakib et al., 2006).

Insecticidal Activities

Research on N-heterocycles derived from specific core structures, including those related to the compound of interest, demonstrates their application in insecticidal activities. These compounds, synthesized from an acid hydrazide derivative and transformed into various N-heterocycles, show significant larvicidal activity against Culex pipiens larvae. This highlights the potential use of such compounds in developing new insecticides for pest management (Ramadan et al., 2022).

Mecanismo De Acción

The mechanism of action of similar compounds involves inhibition of c-Met kinase . c-Met is a unique member of the receptor tyrosine kinases (RTKs) expressed in both normal and malignant cells. It is a cell-surface receptor for hepatocyte growth factor (HGF), a pleiotropic cytokine that conveys a unique combination of pro-migratory, anti-apoptotic, and mitogenic signals .

Direcciones Futuras

Future research could focus on further optimizing the synthesis process and exploring the potential applications of these compounds in various fields, such as their use as inhibitors for different types of kinases . Additionally, attempts could be made to design next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group(s) .

Propiedades

IUPAC Name |

(6-ethoxypyridazin-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O2/c1-2-27-16-7-4-13(19-21-16)17(26)24-9-3-8-23(10-11-24)15-6-5-14-20-18-12-25(14)22-15/h4-7,12H,2-3,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJSNJPFIHIHLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)N2CCCN(CC2)C3=NN4C=NN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2405322.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide](/img/structure/B2405325.png)

![2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2405326.png)

![2-oxo-N-(1,3-thiazol-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2405328.png)

![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)

![N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B2405334.png)

![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)

![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)